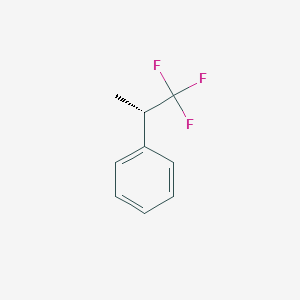

((S)-2,2,2-Trifluoro-1-methylethyl)benzene

Overview

Description

Benzene is a cyclic hydrocarbon with a chemical formula of C6H6. Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom .

Synthesis Analysis

Benzene can be synthesized from various sources. For instance, it can be prepared from alkynes through cyclic polymerization . It can also be synthesized from aromatic acids by a decarboxylation reaction .Molecular Structure Analysis

The structure of benzene has been of interest since its discovery. It is a planar molecule, with each carbon atom participating in one sigma bond with its two neighboring carbon atoms and one with a hydrogen atom. The remaining electron in each carbon atom forms part of a delocalized pi system in the ring .Chemical Reactions Analysis

Benzene undergoes various reactions, including electrophilic substitution reactions such as nitration, sulphonation, and halogenation . It can also undergo addition reactions .Physical And Chemical Properties Analysis

Benzene is a colorless liquid at room temperature, with a characteristic sweet smell. It is immiscible with water but readily miscible with organic solvents .Scientific Research Applications

Kinetic Resolution in Organic Synthesis : A study by Xu et al. (2009) explored the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as the catalyst. This method is applicable in preparing enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol or its derivatives, highlighting its potential in organic synthesis (Qing Xu et al., 2009).

Catalysis in Chemical Reactions : Mejía and Togni (2012) investigated the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of various aromatic compounds. This study demonstrates the importance of (S)-2,2,2-Trifluoro-1-methylethyl)benzene derivatives in catalytic processes (E. Mejía & A. Togni, 2012).

Inorganic/Organic Hybrid Structures : Wu et al. (2015) synthesized a 1,3,2,5-diazadiborinine derivative, a hybrid inorganic/organic benzene, and demonstrated its aromaticity. This research is significant in the study of hybrid structures involving (S)-2,2,2-Trifluoro-1-methylethyl)benzene (Di Wu et al., 2015).

Applications in Polymer Chemistry : Dittmer, Pask, and Nuyken (1992) discussed the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3 in CH2Cl2, a novel generation of inifers (initiator/transfer agents) for cationic polymerizations, demonstrating the relevance of this compound in polymer science (T. Dittmer et al., 1992).

Crystal Structure Analysis : Liu and Zhou (2014) conducted a study on the crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, providing valuable insights into the structural aspects of similar compounds (Xianrong Liu & Yanling Zhou, 2014).

Supramolecular Chemistry : Cantekin, De Greef, and Palmans (2012) discussed benzene-1,3,5-tricarboxamide derivatives, highlighting the self-assembly behavior of compounds structurally related to (S)-2,2,2-Trifluoro-1-methylethyl)benzene in nanotechnology and biomedical applications (S. Cantekin et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[(2S)-1,1,1-trifluoropropan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYXDDCJRHYYKF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((S)-2,2,2-Trifluoro-1-methylethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.